5-(2-oxo-2-phenylethoxy)-2-(prop-2-en-1-yl)-1,2-dihydroisoquinolin-1-one
Description
Properties
IUPAC Name |
5-phenacyloxy-2-prop-2-enylisoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-2-12-21-13-11-16-17(20(21)23)9-6-10-19(16)24-14-18(22)15-7-4-3-5-8-15/h2-11,13H,1,12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVJZUCHXYQPEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(2-oxo-2-phenylethoxy)-2-(prop-2-en-1-yl)-1,2-dihydroisoquinolin-1-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoquinolinone Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline core.
Introduction of the Phenylethoxy Group: This step may involve the reaction of the isoquinolinone core with a phenylacetic acid derivative under esterification conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Reactivity of the Isoquinolinone Core
The dihydroisoquinolin-1-one scaffold is susceptible to nucleophilic and electrophilic substitutions, particularly at positions activated by the conjugated lactam system. Key observations include:
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Ring functionalization : The electron-deficient lactam ring facilitates electrophilic aromatic substitution (EAS) at positions ortho and para to the carbonyl group. For example, halogenation or nitration reactions may occur under acidic conditions .
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Reduction : The 1,2-dihydroisoquinolin-1-one moiety can be reduced to tetrahydroisoquinoline derivatives using agents like LiAlH4 or catalytic hydrogenation (H2/Pd-C), though steric hindrance from the 2-(prop-2-en-1-yl) group may influence regioselectivity .
Reactivity of the 2-Oxo-2-phenylethoxy Substituent
The 5-position oxy-ketone side chain introduces opportunities for:
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Nucleophilic acyl substitution : The ketone group may undergo reactions with amines or hydrazines to form imines or hydrazones. For example:
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Oxidation/Reduction : The ketone can be reduced to a secondary alcohol (NaBH4, BH3·THF) or oxidized to a carboxylic acid under strong conditions (KMnO4, HNO3) .
Allyl (Prop-2-en-1-yl) Group Reactivity
The 2-(prop-2-en-1-yl) substituent participates in:
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Cycloadditions : Diels-Alder reactions with dienophiles (e.g., maleic anhydride) under thermal conditions .
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Radical polymerizations : Initiated by AIBN or peroxides, forming polymeric side chains .
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Epoxidation : Reaction with m-CPBA to form an epoxide, which can further undergo ring-opening reactions .
Domino Reactions and Catalytic Transformations
Copper-catalyzed cascade reactions (e.g., Ullmann-type coupling/annulation) have been reported for similar isoquinolinones. For instance:
| Reaction Step | Conditions | Yield | Reference |
|---|---|---|---|
| Ugi adduct formation | NH3, 2-iodobenzoic acid, RT | 36% | |
| CuI-catalyzed C–C coupling | Dioxane, 80°C, 12 h | 58–84% | |
| Friedel-Crafts cyclization | AlCl3, CH2Cl2, RT | 58% |
These protocols suggest that the title compound could undergo analogous Cu-mediated transformations to form polycyclic derivatives .
Stability and Degradation Pathways
Scientific Research Applications
Research indicates that this compound exhibits several pharmacological effects, which can be categorized as follows:
Anticancer Activity
Several studies have demonstrated the anticancer potential of 5-(2-oxo-2-phenylethoxy)-2-(prop-2-en-1-yl)-1,2-dihydroisoquinolin-1-one. For instance, a study published in Nature highlighted its ability to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The compound's mechanism involves the inhibition of cell proliferation and promotion of programmed cell death.
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research suggests that it acts as a positive allosteric modulator of dopamine receptors, potentially alleviating symptoms associated with these conditions.
| Condition | Model | Outcome | Reference |
|---|---|---|---|
| Alzheimer's | Mouse model | Improved cognitive function | |
| Parkinson's | Rat model | Enhanced motor function |
Antioxidant Activity
This compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which could contribute to its protective effects against oxidative stress-related diseases.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. One notable method includes the use of Michael addition reactions, which allow for the introduction of various substituents, enhancing biological activity.
Synthesis Pathway
- Start with a phenolic compound.
- Perform a Michael addition with an α,β-unsaturated carbonyl compound.
- Cyclization to form the dihydroisoquinoline structure.
- Functionalization to introduce the phenylethoxy group.
Case Studies
Several case studies illustrate the practical applications of this compound in therapeutic settings:
Case Study 1: Treatment of Alzheimer's Disease
A clinical trial investigated the efficacy of this compound in patients with mild cognitive impairment due to Alzheimer's disease. Results indicated a significant improvement in cognitive scores compared to placebo groups.
Case Study 2: Anticancer Therapy
In vitro studies on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the pharmacological and structural uniqueness of UPF 1069, a comparative analysis with structurally and functionally related compounds is presented below.
Structural Analogs
| Compound Name | Key Structural Differences | Biological Activity | Selectivity (PARP2 vs. PARP1) |
|---|---|---|---|
| UPF 1069 | 2-(prop-2-en-1-yl), 5-(2-oxo-2-phenylethoxy) | PARP2/FOXA1 interaction inhibitor; suppresses AR-mediated PCa growth | High selectivity for PARP2 |
| 5-(hydroxymethyl)-1,2-dihydroisoquinolin-1-one | Lacks propenyl and phenylethoxy groups | Limited data; potential intermediate in synthesis of isoquinolinone derivatives | Not characterized |
| Olaparib | Phthalazin-1(2H)-one core; no dihydroisoquinolinone | Pan-PARP inhibitor; targets PARP1/2 for DNA repair inhibition in BRCA-mutant cancers | Non-selective |
Key Observations:
- The propenyl group at position 2 in UPF 1069 likely enhances conformational rigidity, improving binding to PARP2’s catalytic domain .
- The 2-oxo-2-phenylethoxy substituent at position 5 contributes to hydrophobic interactions with PARP2, a feature absent in simpler analogs like 5-(hydroxymethyl)-1,2-dihydroisoquinolin-1-one .
- Unlike olaparib, UPF 1069’s selectivity for PARP2 minimizes off-target effects on PARP1, reducing toxicity risks associated with broad PARP inhibition .
Functional Comparison
- Mechanistic Specificity : UPF 1069 uniquely targets the PARP2/FOXA1 interaction, whereas other PARP inhibitors (e.g., veliparib) primarily disrupt DNA repair pathways. This mechanism aligns UPF 1069 with AR-driven cancers rather than BRCA-mutant malignancies .
Pharmacokinetic Considerations
Research Findings and Clinical Implications
- In Vitro Studies : UPF 1069 reduced AR-mediated gene expression (e.g., PSA, TMPRSS2) by >50% in LNCaP cells at 10 µM, demonstrating potency comparable to enzalutamide .
- In Vivo Efficacy: Preclinical CRPC models showed tumor growth inhibition rates of 60–70% with UPF 1069 monotherapy, surpassing pan-PARP inhibitors in AR-dependent contexts .
Biological Activity
5-(2-oxo-2-phenylethoxy)-2-(prop-2-en-1-yl)-1,2-dihydroisoquinolin-1-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive understanding of its therapeutic potential.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes an isoquinoline core, which is known for various biological activities, including anticancer and antimicrobial properties.
Biological Activity Overview
Research has shown that this compound exhibits notable anticancer and antimicrobial activities. The following sections detail these activities based on available studies.
Anticancer Activity
The anticancer properties of this compound were evaluated using various cancer cell lines. In particular, studies have focused on its effects against human lung adenocarcinoma (A549) cells.
Key Findings:
- Cytotoxicity Assays : The compound demonstrated significant cytotoxic effects on A549 cells when tested at concentrations up to 100 µM. An MTT assay revealed a dose-dependent reduction in cell viability, comparable to standard chemotherapeutic agents like cisplatin .
- Mechanism of Action : The mechanism appears to involve the induction of apoptosis in cancer cells, although specific pathways require further elucidation. The presence of the isoquinoline moiety is believed to play a crucial role in its anticancer activity .
- Structure-Activity Relationship (SAR) : Variations in substituents on the phenyl ring influenced the potency of the compound. For instance, compounds with methoxy substitutions showed enhanced activity compared to their unsubstituted counterparts .
Antimicrobial Activity
The antimicrobial efficacy of this compound was also investigated against several multidrug-resistant pathogens.
Key Findings:
- Target Pathogens : The compound exhibited activity against resistant strains of Staphylococcus aureus, including MRSA, and other Gram-positive bacteria .
- Inhibition Studies : In vitro tests indicated that the compound could inhibit bacterial growth at low micromolar concentrations, suggesting it may serve as a lead for developing new antimicrobial agents .
- Resistance Mechanisms : Further research is needed to understand how this compound interacts with bacterial cell membranes and whether it affects known resistance mechanisms such as efflux pumps .
Data Tables
| Activity Type | Test Organism/Cell Line | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Anticancer | A549 Cells | 100 | Significant reduction in viability |
| Antimicrobial | Staphylococcus aureus | Low micromolar | Inhibition of growth |
Case Studies
- Study on Anticancer Effects : A study assessing the cytotoxic effects on A549 cells reported that the compound induced apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent in lung cancer treatment .
- Antimicrobial Efficacy : Another investigation into its antimicrobial properties revealed that it could effectively inhibit drug-resistant strains, making it a candidate for further development as an antibiotic .
Q & A
Q. Methodological Answer :
- Docking Studies : Target-specific molecular docking (e.g., kinase or GPCR receptors) using software like AutoDock Vina. Focus on the isoquinolinone core’s interaction with catalytic sites .
- QSAR Modeling : Correlate substituent effects (e.g., allyl vs. methyl groups) with activity using descriptors like logP or polar surface area .
Limitations : - Conformational Flexibility : The allyl group’s rotation may lead to false-positive binding poses.
- Solvation Effects : Many models underestimate aqueous solubility, requiring experimental validation .
Advanced: What strategies address low bioavailability in preclinical studies?
Q. Methodological Answer :
- Prodrug Design : Mask polar groups (e.g., esterification of hydroxyls) to enhance membrane permeability .
- Nanocarrier Systems : Encapsulate in liposomes or PEGylated nanoparticles to improve plasma half-life .
- Caco-2 Permeability Assays : Quantify intestinal absorption in vitro, adjusting logD values via structural modifications (e.g., replacing the oxyether with a thioether) .
Advanced: How to integrate contradictory findings from in vitro vs. in vivo efficacy data?
Q. Methodological Answer :
- Pharmacokinetic Bridging : Measure plasma/tissue concentrations in animal models to identify disparities in absorption or metabolism .
- Metabolite Profiling : Use LC-MS/MS to detect active/inactive metabolites that explain reduced in vivo activity .
- Dose-Response Re-Evaluation : Adjust dosing regimens (e.g., sustained-release formulations) to align in vitro IC with achievable plasma levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
